molecular formula C12H24N2O2 B15311150 tert-Butyl (3-amino-2-cyclobutylpropyl)carbamate

tert-Butyl (3-amino-2-cyclobutylpropyl)carbamate

Cat. No.: B15311150
M. Wt: 228.33 g/mol
InChI Key: NVBKIRZLPHKNLI-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a cyclobutyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.

Industrial Production Methods

Industrial production of tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine, protecting it from unwanted reactions during synthesis. The protecting group can later be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where such properties are desirable .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-cyclobutylpropyl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(7-13)9-5-4-6-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

NVBKIRZLPHKNLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)C1CCC1

Origin of Product

United States

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